molecular formula C26H24ClN3O B11071966 (3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(3-phenylpyrrolidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(3-phenylpyrrolidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11071966
M. Wt: 429.9 g/mol
InChI Key: YJUSQGMRFGOKHB-UHFFFAOYSA-N
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Description

3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The specific reaction conditions, such as the choice of acid (e.g., hydrochloric acid or acetic acid) and temperature, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1-[(3-PHENYL-1-PYRROLIDINYL)METHYL]-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24ClN3O

Molecular Weight

429.9 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)imino-1-[(3-phenylpyrrolidin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C26H24ClN3O/c1-18-11-12-21(15-23(18)27)28-25-22-9-5-6-10-24(22)30(26(25)31)17-29-14-13-20(16-29)19-7-3-2-4-8-19/h2-12,15,20H,13-14,16-17H2,1H3

InChI Key

YJUSQGMRFGOKHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCC(C4)C5=CC=CC=C5)Cl

Origin of Product

United States

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